![molecular formula C15H17NO5S B2816244 N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1351660-01-9](/img/structure/B2816244.png)
N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound. It contains a 2,5-dimethylfuran moiety, which is a heterocyclic compound with the formula (CH3)2C4H2O . This compound is a potential biofuel, being derivable from cellulose .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving carbonyl compounds and amines .Molecular Structure Analysis
The compound contains a total of 49 bonds, including 27 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 1 double bond, and 15 aromatic bonds. It also includes 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .Chemical Reactions Analysis
The compound contains a 2,5-dimethylfuran moiety, which can be converted into other compounds in a catalytic biomass-to-liquid process .Scientific Research Applications
Synthesis and Enzyme Inhibition
A significant body of research has been dedicated to the synthesis of sulfonamide derivatives, including compounds with a 1,4-benzodioxane moiety, and their potential as enzyme inhibitors. One study detailed the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives, focusing on their interactions with enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). These compounds displayed moderate activity against BChE and AChE but showed promising activity against LOX. Additionally, antimicrobial and hemolytic activities were evaluated, with certain derivatives demonstrating significant antimicrobial properties (Irshad, 2018).
Enzyme Inhibitory Potential and Molecular Docking
Another study synthesized sulfonamides with benzodioxane and acetamide moieties to explore their enzyme inhibitory potential. These compounds were tested against α-glucosidase and acetylcholinesterase (AChE), with most showing substantial inhibitory activity against yeast α-glucosidase and weaker activity against AChE. In silico molecular docking supported these findings, highlighting the potential of these compounds in therapeutic applications (Abbasi et al., 2019).
Synthesis, Screening, and Computational Studies
Research into ethylated sulfonamides incorporating a 1,4-benzodioxane moiety revealed their synthesis and characterization. These compounds were screened against various enzymes and bacterial strains, showing good inhibition of lipoxygenase and moderate inhibition of AChE, BChE, and α-glucosidase. Some compounds also demonstrated significant antibacterial properties. Computational studies further elucidated the interactions between these inhibitors and target enzymes, providing insights into their potential therapeutic applications (Irshad et al., 2016).
Antimicrobial Activity
The anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety was explored, with synthesis starting from N-2,3-dihydrobenzo[1,4]dioxin-6-amine. These compounds were tested for antibacterial activity, showing potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-10-7-12(11(2)21-10)9-16-22(17,18)13-3-4-14-15(8-13)20-6-5-19-14/h3-4,7-8,16H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTUBXYAFOKVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

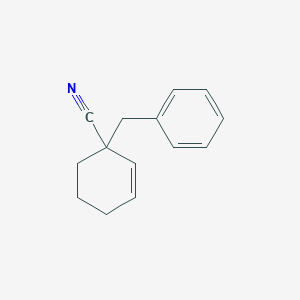
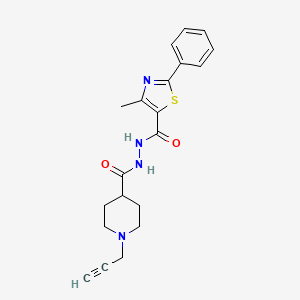
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)
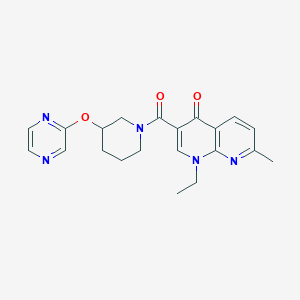
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)
![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)
![2-(4-chlorophenoxy)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)
![Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one](/img/structure/B2816175.png)
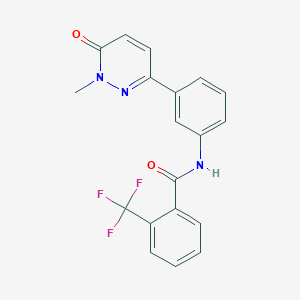
![4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2816178.png)
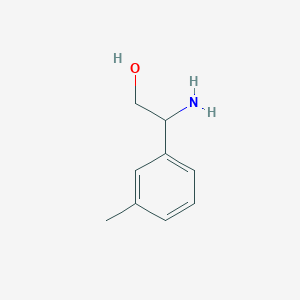

![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816184.png)